molecular formula C15H13N3O4 B2921983 3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione CAS No. 1903615-18-8

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2921983
CAS RN: 1903615-18-8
M. Wt: 299.286
InChI Key: AJHCKDRVCTUWFL-UHFFFAOYSA-N
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Description

3-(1-(1H-indole-5-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, also known as IAOD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Pharmacology: Antimicrobial Agents

This compound, featuring an indole moiety, has potential applications as an antimicrobial agent. Indole derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial and antifungal properties . The indole nucleus is a common structure found in many synthetic drug molecules, which can bind with high affinity to multiple receptors, making it a valuable pharmacophore for developing new antimicrobial drugs .

Medicine: Antiviral and Anti-inflammatory Applications

In the medical field, the indole core of the compound can be leveraged to develop antiviral and anti-inflammatory medications. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses, as well as anti-inflammatory properties comparable to known drugs like indomethacin and celecoxib .

Biochemistry: Enzyme Inhibition

The compound’s structure suggests potential use in biochemistry for enzyme inhibition studies. Indole derivatives have been associated with anticholinesterase activities, which could be useful in researching treatments for diseases like Alzheimer’s .

Agriculture: Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth. The compound could be studied for its effects on plant hormone pathways, potentially leading to applications in agriculture to enhance crop yields or manage plant development .

Material Science: Development of New Materials

The azetidine and oxazolidine rings present in the compound are structural motifs found in various natural products with biological activities. These rings can be used in material science to develop new materials with specific biological functions .

Environmental Science: Bioremediation

Given the antimicrobial potential of indole derivatives, this compound could be explored for environmental applications such as bioremediation. It could be used to develop treatments that mitigate microbial contamination in water or soil .

properties

IUPAC Name

3-[1-(1H-indole-5-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c19-13-8-22-15(21)18(13)11-6-17(7-11)14(20)10-1-2-12-9(5-10)3-4-16-12/h1-5,11,16H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHCKDRVCTUWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)NC=C3)N4C(=O)COC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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